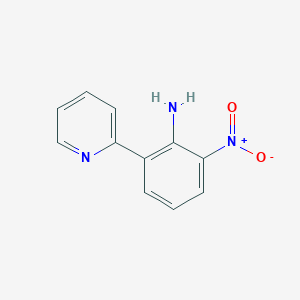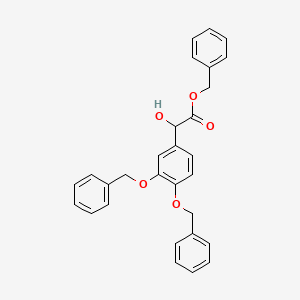
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester
Vue d'ensemble
Description
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester: is a chemical compound with the molecular formula C29H26O5 and a molecular weight of 454.51 g/mol . This compound is a protected intermediate in the synthesis of metabolites of catecholamines.
Méthodes De Préparation
The preparation of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves several synthetic routes. One common method includes the protection of hydroxyl groups followed by esterification. The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and reagents such as benzyl chloride. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Analyse Des Réactions Chimiques
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides like benzyl chloride and conditions such as reflux in an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of catecholamine metabolites, which are important in various biological processes.
Medicine: It is utilized in the development of pharmaceuticals targeting neurological disorders.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves its role as an intermediate in biochemical pathways. It interacts with enzymes involved in the metabolism of catecholamines, influencing molecular targets and pathways related to neurotransmitter synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar compounds to a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester include:
- a-Hydroxy-3,4-dimethoxybenzeneacetic Acid Phenylmethyl Ester
- a-Hydroxy-3,4-dihydroxybenzeneacetic Acid Phenylmethyl Ester
These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of phenylmethoxy groups in this compound provides distinct properties and advantages in specific synthetic and research contexts.
Propriétés
Formule moléculaire |
C29H26O5 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
benzyl 2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C29H26O5/c30-28(29(31)34-21-24-14-8-3-9-15-24)25-16-17-26(32-19-22-10-4-1-5-11-22)27(18-25)33-20-23-12-6-2-7-13-23/h1-18,28,30H,19-21H2 |
Clé InChI |
CDSFOFPDGNIHRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B8317302.png)



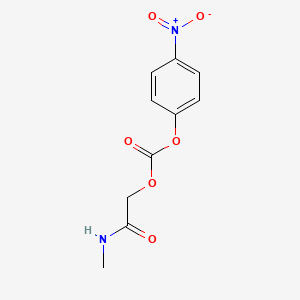
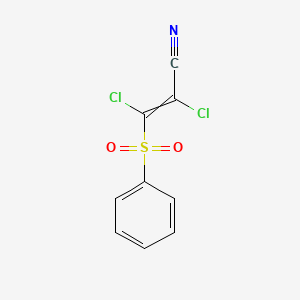
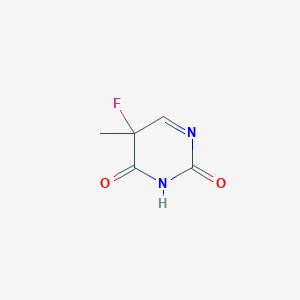

![2-Ethyl-5-fluoro-9-methyl-13-[2-(pyridin-4-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8317368.png)


![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B8317392.png)

